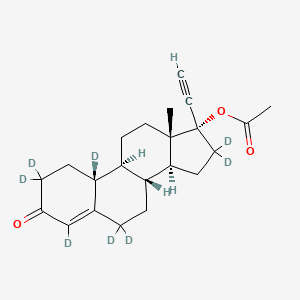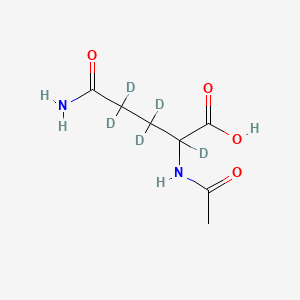
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is a deuterium-labeled derivative of Nalpha-Acetyl-DL-glutamine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as an isotopic tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves the incorporation of deuterium atoms into the Nalpha-Acetyl-DL-glutamine molecule. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents, followed by purification and quality control to ensure the desired isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may produce deuterated amines .
Scientific Research Applications
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is widely used in scientific research, including:
Chemistry: As an isotopic tracer for studying reaction mechanisms and kinetics.
Biology: For labeling biomolecules to track metabolic pathways.
Medicine: In drug development to study pharmacokinetics and metabolism.
Industry: For quality control and standardization in analytical chemistry
Mechanism of Action
The mechanism of action of Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 involves its incorporation into biological molecules, where the deuterium atoms can influence the metabolic and pharmacokinetic properties. Deuterium substitution can slow down metabolic reactions, leading to prolonged drug action and reduced toxicity .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Acetyl-DL-glutamine: The non-deuterated form of the compound.
Deuterated amino acids: Other amino acids labeled with deuterium, such as deuterated alanine and deuterated leucine.
Uniqueness
Nalpha-Acetyl-DL-glutamine-2,3,3,4,4-d5 is unique due to its specific deuterium labeling pattern, which provides distinct advantages in studying metabolic pathways and drug development. The incorporation of deuterium atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H12N2O4 |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-acetamido-5-amino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/i2D2,3D2,5D |
InChI Key |
KSMRODHGGIIXDV-WHVBSWTDSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


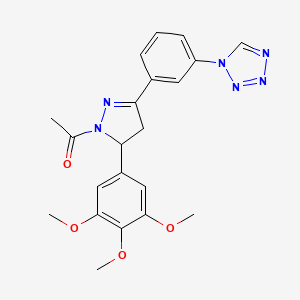


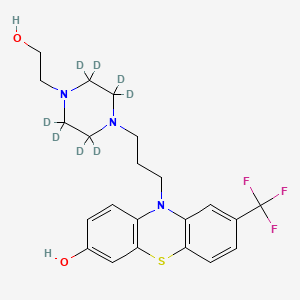

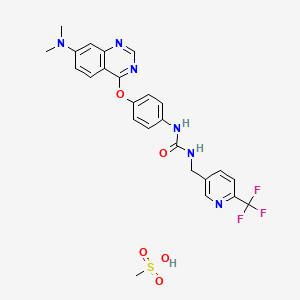
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
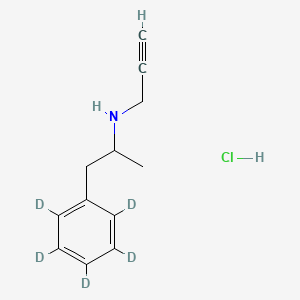
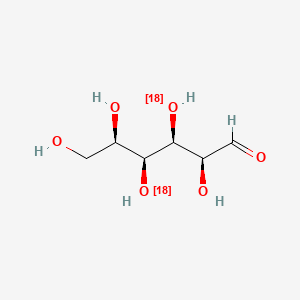
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)


